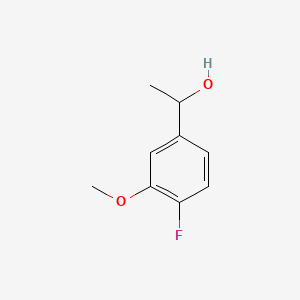

![molecular formula C7H4BrFN2S B1604421 4-Bromo-7-fluorobenzo[d]thiazol-2-amine CAS No. 942473-89-4](/img/structure/B1604421.png)

4-Bromo-7-fluorobenzo[d]thiazol-2-amine

Übersicht

Beschreibung

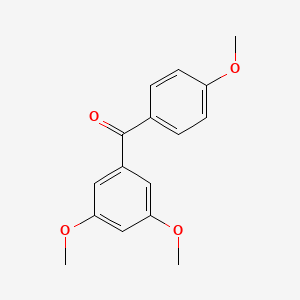

“4-Bromo-7-fluorobenzo[d]thiazol-2-amine” is a compound with the molecular formula C7H4BrFN2S . It has a molecular weight of 247.09 g/mol . The IUPAC name for this compound is 4-bromo-7-fluoro-1,3-benzothiazol-2-amine .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:InChI=1S/C7H4BrFN2S/c8-3-1-2-4 (9)6-5 (3)11-7 (10)12-6/h1-2H, (H2,10,11) . The compound has a complexity of 183 as computed by Cactvs 3.4.8.18 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.09 g/mol and an XLogP3-AA value of 2.8 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 245.92626 g/mol . The topological polar surface area of the compound is 67.2 Ų .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Regioselective Copper-catalyzed Amination

A study by Wolf et al. (2006) described a chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids. This method, producing N-aryl and N-alkyl anthranilic acid derivatives, showcases the potential utility of bromo-fluorobenzo[d]thiazol amines in creating complex organic molecules with high yields and selectivity, highlighting their significance in developing metal ion-selective fluorosensing applications Wolf et al., 2006.

Antimicrobial and Anticancer Research

Antitumor Benzothiazoles

Bradshaw et al. (2002) explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, demonstrating potent and selective in vitro and in vivo antitumor activities. These compounds, including derivatives of bromo-fluorobenzo[d]thiazol-2-amine, were investigated for their mechanism of action, indicating their potential as clinical agents against cancer Bradshaw et al., 2002.

Synthesis of Triazoles for Antimicrobial Activities

Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, suggesting the potential for bromo-fluorobenzo[d]thiazol-2-amine derivatives in developing antimicrobial agents Bayrak et al., 2009.

Molecular Interactions and Drug Development

Quantum Chemical and Molecular Dynamics Simulations

Kaya et al. (2016) conducted a study on the corrosion inhibition performances of various thiazole and thiadiazole derivatives against corrosion of iron, including compounds related to 4-Bromo-7-fluorobenzo[d]thiazol-2-amine. Their research, based on density functional theory calculations and molecular dynamics simulations, underscores the application of these compounds in protecting metals from corrosion, revealing their broader significance in material science Kaya et al., 2016.

Zukünftige Richtungen

The compound “4-Bromo-7-fluorobenzo[d]thiazol-2-amine” and its derivatives could be of interest in future research due to the biological and pharmacological activity of thiazole derivatives . Further studies could focus on the synthesis, characterization, and evaluation of the compound’s potential applications in various fields.

Wirkmechanismus

Target of Action

and antimicrobial activities, suggesting potential targets could be cellular components involved in these biological processes.

Mode of Action

and have antitumor properties. This suggests that 4-Bromo-7-fluorobenzo[d]thiazol-2-amine might interact with its targets to disrupt normal cellular processes, leading to the inhibition of growth or induction of cell death.

Biochemical Pathways

, which are crucial for bacterial communication and coordination of group behaviors.

Pharmacokinetics

09 g/mol, which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

, and significant antifungal activity . This suggests that this compound might have similar effects.

Action Environment

, indicating that light, moisture, and temperature could potentially affect its stability and efficacy.

Biochemische Analyse

Cellular Effects

4-Bromo-7-fluorobenzo[d]thiazol-2-amine influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been tested against human breast adenocarcinoma cell lines, demonstrating significant anticancer activity . The compound’s impact on cell signaling pathways and gene expression suggests its potential in modulating cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Studies have shown that this compound can inhibit the growth of cancer cells by interfering with specific signaling pathways and inducing apoptosis . Additionally, its binding interactions with enzymes and proteins play a crucial role in its biochemical effects, making it a valuable tool in drug development and molecular biology research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider in long-term studies. While specific data on its temporal effects are limited, it is crucial to monitor its stability and potential degradation products during in vitro and in vivo experiments to ensure accurate and reliable results .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. This compound may interact with specific transporters or binding proteins, affecting its localization and accumulation in different cellular compartments . Studying its transport and distribution can provide insights into its cellular activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-bromo-7-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJDJKFFDWPQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)SC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650176 | |

| Record name | 4-Bromo-7-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942473-89-4 | |

| Record name | 4-Bromo-7-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine](/img/structure/B1604343.png)

![3-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1604350.png)